(E)-3-(furan-2-yl)-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)acrylamide
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Overview
Description
(E)-3-(furan-2-yl)-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)acrylamide is a complex organic compound that features both furan and thiophene rings. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure makes it a subject of interest in scientific research, particularly in the fields of medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(furan-2-yl)-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)acrylamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan and thiophene intermediates, followed by their coupling through acryloylation. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or tetrahydrofuran. The final step involves the purification of the product using techniques like column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(furan-2-yl)-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and furans.
Reduction: The compound can be reduced to form dihydrofuran and dihydrothiophene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, dihydro derivatives, and substituted furan and thiophene compounds. These products can have different properties and applications depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(furan-2-yl)-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
The compound has potential applications in biology, particularly in the study of enzyme interactions and metabolic pathways. Its heterocyclic rings can mimic natural substrates, making it useful in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, offering possibilities for drug development.
Industry
Industrially, the compound can be used in the production of polymers and advanced materials. Its unique electronic properties make it suitable for applications in electronics and photonics.
Mechanism of Action
The mechanism of action of (E)-3-(furan-2-yl)-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)acrylamide involves its interaction with molecular targets such as enzymes and receptors. The furan and thiophene rings can engage in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(furan-2-yl)-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)acrylamide
- This compound
- This compound
Uniqueness
What sets this compound apart from similar compounds is its specific combination of furan and thiophene rings, along with the acryloyl group. This unique structure imparts distinct electronic and steric properties, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-11(17)14-6-5-13(20-14)8-9-16-15(18)7-4-12-3-2-10-19-12/h2-7,10-11,17H,8-9H2,1H3,(H,16,18)/b7-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXWIWRFQLQZMF-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)CCNC(=O)C=CC2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=C(S1)CCNC(=O)/C=C/C2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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